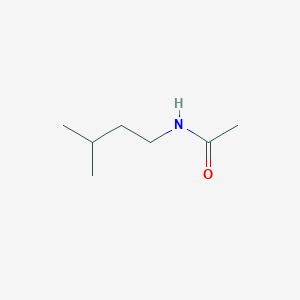

N-(3-Methylbutyl)acetamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(3-Methylbutyl)acetamide can be synthesized through the reaction of 3-methylbutylamine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetamide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent product quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amine, 3-methylbutylamine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of 3-methylbutylamine.

Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(3-Methylbutyl)acetamide serves as a reagent in organic synthesis and a building block for more complex molecules. It is involved in various reactions such as:

- Oxidation : Leading to the formation of N-oxides.

- Reduction : Producing 3-methylbutylamine.

- Substitution Reactions : Generating various substituted acetamides depending on the nucleophile used.

Biology

The compound has been identified as a significant volatile component in the venom of vespid wasps, particularly in species like Polistes and Vespula. Its biological activity includes:

- Acting as an alarm pheromone , recruiting other wasps in response to threats.

- Serving as a chemical attractant that influences social interactions among wasps .

Field studies have confirmed its effectiveness in attracting different Polistes species, suggesting its strategic use in pest control measures.

Medicine

Research into the therapeutic potential of this compound is ongoing, particularly regarding its role in drug development. Its unique interactions with biological receptors make it a candidate for further exploration in pharmacology .

Industrial Applications

This compound is utilized in the formulation of fragrances and flavorings due to its characteristic odor. It is also found in alcoholic beverages, contributing to their aromatic profiles .

Case Study 1: Vespid Wasps Communication

In a study examining the volatile pheromones emitted by male Z. cucumis, this compound was identified as a major compound influencing male antennae responses while having minimal effects on females. This differentiation highlights its role in sexual selection and communication within wasp populations .

Case Study 2: Pest Control Applications

Research has demonstrated that traps baited with this compound effectively attract wasps, providing a non-toxic method for pest management. Field tests indicated that both male and female wasps responded positively to this compound, suggesting its viability in integrated pest management strategies.

Wirkmechanismus

The mechanism by which N-(3-Methylbutyl)acetamide exerts its effects is primarily through its interaction with biological receptors. In the context of vespid venom, it acts as a volatile signal that can attract or repel other insects. The molecular targets include olfactory receptors in insects, which detect the compound and trigger behavioral responses .

Vergleich Mit ähnlichen Verbindungen

- N-Isopentylacetamide

- Isoamyl acetamide

- N-Butylethanimidate

Comparison: N-(3-Methylbutyl)acetamide is unique in its specific structure and the presence of the 3-methylbutyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a unique role in vespid venom and specific applications in pest control .

Biologische Aktivität

N-(3-Methylbutyl)acetamide, also known as isoamyl acetamide, is an organic compound that has garnered attention due to its biological activities, particularly in the context of insect behavior and potential pharmacological applications. This article explores its biological activity, focusing on its role as a volatile component in wasp venom, its effects on insect attraction, and its potential therapeutic implications.

- Chemical Formula : CHNO

- Molecular Weight : 129.20 g/mol

- CAS Registry Number : 13434-12-3

- IUPAC Name : this compound

Role in Wasp Venom

This compound is identified as a principal volatile component in the venom of several vespid wasps, including species from the genus Polistes. Research indicates that this compound functions as an alarm pheromone , eliciting recruitment and aggressive behaviors in wasps. For instance, it has been shown to attract both male and female Polistes species during field tests in various states across the U.S. .

Table 1: Insect Attraction Studies

| Species | Response to this compound |

|---|---|

| Polistes aurifer | Attracted |

| Polistes metricus | Attracted |

| Polistes dorsalis | Attracted |

| Polistes bellicosus | Attracted |

Pharmacological Potential

While the primary focus of research has been on its ecological role, there is growing interest in the pharmacological potential of this compound. Compounds similar to acetamides have been studied for their inhibitory effects on enzymes such as butyrylcholinesterase (BChE), which plays a crucial role in neurotransmitter regulation.

Recent studies have explored the synthesis of substituted acetamides that demonstrate significant BChE inhibition. For example, derivatives with methyl groups have shown improved potency and selectivity in enzyme inhibition, suggesting that structural modifications can enhance biological activity .

Case Studies and Research Findings

- Wasp Behavior Studies :

-

Enzyme Inhibition Studies :

- Research involving substituted acetamides has demonstrated that modifications like methylation can significantly influence their biological activity. For instance, a study indicated that certain derivatives exhibited IC values below 50 μM for BChE inhibition, suggesting that this compound or its derivatives could be explored further for therapeutic applications targeting neurodegenerative diseases .

Table 2: BChE Inhibition Potency of Substituted Acetamides

| Compound | IC (μM) | Type of Inhibition |

|---|---|---|

| Compound 8c | 3.94 ± 0.16 | Mixed-type |

| Compound 8d | 19.60 ± 0.21 | Moderate |

Analyse Chemischer Reaktionen

Oxidation Reactions

MBA undergoes oxidation primarily at the nitrogen atom, forming N-oxides (e.g., N-(3-methylbutyl)acetamide oxide). Key reagents include:

-

Hydrogen peroxide (H₂O₂) under acidic or neutral conditions.

-

Peracids (e.g., m-chloroperbenzoic acid) in non-polar solvents.

These reactions typically proceed at moderate temperatures (20–60°C) and yield stable N-oxide derivatives, which are intermediates in synthetic organic chemistry .

Reduction Reactions

Reduction of MBA cleaves the acetamide bond, producing 3-methylbutylamine and acetic acid. Common reducing agents include:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran.

-

Sodium borohydride (NaBH₄) in polar solvents, though with lower efficiency.

Reduction reactions are often conducted under inert atmospheres (e.g., nitrogen or argon) to prevent side reactions .

Substitution Reactions

The acetamide group in MBA participates in nucleophilic substitution reactions. For example:

-

Amines (e.g., aniline) displace the acetamide group under basic conditions (e.g., NaOH in ethanol), yielding substituted amines.

-

Alcohols (e.g., methanol) react under acidic catalysis (e.g., H₂SO₄), forming alkylated products.

These reactions highlight MBA’s utility as a precursor in synthesizing nitrogen-containing derivatives .

Comparative Analysis of Reaction Pathways

The table below summarizes the key reaction types, conditions, and products:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | H₂O₂, peracids (20–60°C) | This compound N-oxide |

| Reduction | LiAlH₄/ether, NaBH₄/ethanol | 3-Methylbutylamine + acetic acid |

| Nucleophilic Substitution | Amines (NaOH/ethanol), alcohols (H⁺) | Substituted amines or ethers |

Biological and Environmental Reactivity

While MBA is primarily studied for its synthetic applications, its presence in nature (e.g., in wasp venom) suggests potential enzymatic interactions . Environmental degradation pathways include hydrolysis under alkaline conditions, yielding biodegradable byproducts .

Eigenschaften

IUPAC Name |

N-(3-methylbutyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)4-5-8-7(3)9/h6H,4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDCLPNMPBQWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158662 | |

| Record name | N-Isopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13434-12-3 | |

| Record name | N-(3-Methylbutyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13434-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopentylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013434123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13434-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Isopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ISOPENTYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B07X8XNE8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.